6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one
Overview
Description
6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as FPQS and is a quinoline derivative.
Mechanism of Action
The mechanism of action of FPQS is not fully understood. It is believed to act by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. FPQS has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
FPQS has been shown to have both biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. FPQS has also been shown to inhibit the replication of viruses and bacteria. It has been found to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
The advantages of using FPQS in lab experiments include its potential anticancer, antiviral, and antibacterial properties. FPQS has been shown to have a low toxicity profile, which makes it a promising candidate for further research. The limitations of using FPQS in lab experiments include its limited solubility in water and its high cost of synthesis.
Future Directions
There are several future directions for research on FPQS. One potential direction is to study the mechanism of action of FPQS in more detail. Another potential direction is to investigate the potential of FPQS as a therapeutic agent for cancer, viral infections, and bacterial infections. Further studies are also needed to determine the optimal dosage and administration of FPQS for these applications. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for FPQS.
Scientific Research Applications
FPQS has been studied for its potential applications in scientific research. It has been found to have anticancer, antiviral, and antibacterial properties. FPQS has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to inhibit the replication of HIV and hepatitis C virus. FPQS has been shown to have antibacterial activity against gram-positive and gram-negative bacteria.
properties
IUPAC Name |
6-fluoro-3-(3-methylphenyl)sulfonyl-1-propyl-7-pyrrolidin-1-ylquinolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3S/c1-3-9-26-15-22(30(28,29)17-8-6-7-16(2)12-17)23(27)18-13-19(24)21(14-20(18)26)25-10-4-5-11-25/h6-8,12-15H,3-5,9-11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZFQFVPGUSXAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-1-propyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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